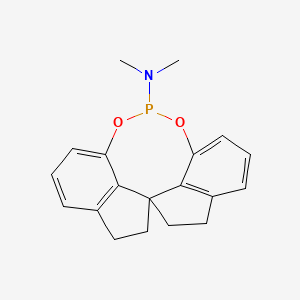
AKOS005081919
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-Fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C12H13FN2O3 and its molecular weight is 252.245. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-Fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-Fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photocatalyse
Les nanostructures 1D, telles que les nanofils et les nanotubes, jouent un rôle important dans la science des matériaux. Plus précisément, les photocatalyseurs à base de nanostructures 1D ont suscité l'attention de la recherche. Ces matériaux présentent des propriétés optiques, structurales et électroniques uniques, ce qui en fait des candidats idéaux pour la conversion et le stockage d'énergie. Dans le contexte de la photocatalyse, les nanocomposites à base 1D ont été explorés pour plusieurs applications :
- Synthèse organique : Les photocatalyseurs à base 1D permettent des transformations sélectives pour la synthèse organique .
Science des matériaux et stockage d'énergie
Les nanostructures 1D offrent des avantages dans le stockage et la conversion d'énergie en raison de leurs propriétés uniques. Elles fournissent des voies de courant direct, raccourcissent les distances de diffusion des ions et améliorent les zones de contact électrolyte-électrode. Les types d'homostructures 1D comprennent les nanobâtonnets, les nanofils et les nanotubes. Les chercheurs ont exploré leur potentiel dans les dispositifs de stockage d'énergie, tels que les batteries et les supercondensateurs .
Amélioration de la capacité d'innovation chez les étudiants diplômés
Bien que non directement lié au composé lui-même, l'atmosphère universitaire et l'auto-efficacité de la recherche scientifique jouent un rôle crucial dans la promotion de la capacité d'innovation chez les étudiants diplômés. Un environnement universitaire positif, associé à des stratégies de gestion efficaces, peut améliorer l'engagement scientifique et l'efficacité, améliorant ainsi les résultats en matière d'innovation .
Lasers à cascade quantique (QCL)
Bien que non explicitement mentionné pour ce composé, les QCL ont révolutionné diverses applications. Ils s'attaquent aux défis mondiaux liés au changement climatique, aux coûts de santé, à la pollution et à la sécurité. Alors que la connexion spécifique à « 1D-034 » reste inexplorée, il vaut la peine d'envisager son potentiel dans ce contexte .
Nanomatériaux organiques fonctionnels de faible poids moléculaire
Les nanomatériaux 1D synthétisés à partir de composés organiques fonctionnels de faible poids moléculaire présentent des propriétés optiques et électroniques fondamentalement différentes de leurs homologues inorganiques. Bien que ce domaine englobe divers composés, il met en évidence la polyvalence des structures 1D .
Modification de surface et nanostructures cœur-enveloppe
Les chercheurs continuent d'explorer de nouvelles directions pour améliorer les performances photocatalytiques des nanostructures 1D. Les techniques de modification de surface, les structures cœur-enveloppe et les effets de facette sont des voies prometteuses pour améliorer l'efficacité et adapter les applications .
Propriétés
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c1-17-14-7-10(8-15-18-2)12(16)9-3-5-11(13)6-4-9/h3-8,14H,1-2H3/b10-7+,15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSFKELDUBRRAF-HQNMPQEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=C(C=NOC)C(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=C(\C=N\OC)/C(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2525188.png)
![2-(4-ethoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide](/img/structure/B2525191.png)



![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]quinoxaline-6-carboxamide](/img/structure/B2525196.png)

![N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2525198.png)
![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525199.png)
![Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate](/img/structure/B2525203.png)




